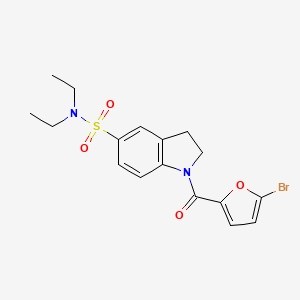
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is a chemical compound that has been used extensively in scientific research. It is a sulfonate ester of 8-quinolinol, which is a heterocyclic compound with a broad range of biological activities.
Wirkmechanismus
The mechanism of action of Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is based on its ability to chelate metal ions. The compound contains a nitrogen and an oxygen atom in the quinoline ring and a sulfonate group. These functional groups have a high affinity for metal ions, which allows the compound to selectively bind to specific metal ions. The binding of the metal ion induces a change in the fluorescence properties of the compound, which can be used to detect the presence of the metal ion.
Biochemical and Physiological Effects:
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate has no known biochemical or physiological effects. It is not used as a drug and does not have any therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate in lab experiments include its high selectivity for metal ions, its sensitivity, and its ease of use. The compound is also stable and has a long shelf life. However, the limitations of using this compound include its toxicity and the need for careful handling. It is also relatively expensive compared to other fluorescent probes.
Zukünftige Richtungen
There are several future directions for the use of Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate in scientific research. One direction is the development of new metal complexes for catalytic applications. Another direction is the use of the compound as a fluorescent probe for the detection of other metal ions. Additionally, the compound could be used as a reagent for the determination of other biomolecules such as nucleic acids and lipids. Finally, the development of new synthetic methods for the compound could lead to more efficient and cost-effective production.
Conclusion:
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is a valuable tool for scientific research. Its ability to selectively bind to metal ions and its fluorescence properties make it a popular choice for a variety of applications. While there are limitations to its use, the compound has a bright future in the field of chemical biology.
Synthesemethoden
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is synthesized by the reaction of 8-hydroxyquinoline with 4-methoxy-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is obtained as a yellow crystalline solid and can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate has been used in a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. In addition, it has been used as a reagent for the determination of amino acids and peptides.
Eigenschaften
IUPAC Name |
quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S/c1-23-14-8-7-12(10-13(14)18(19)20)25(21,22)24-15-6-2-4-11-5-3-9-17-16(11)15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDHYWQJJNBKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)

![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-methylphenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7480059.png)
![(2,5-Dimethylfuran-3-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480067.png)




